molecular formula C10H15NO3S B13231849 4-(1-Hydroxyethyl)-N,N-dimethylbenzenesulfonamide

4-(1-Hydroxyethyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B13231849
M. Wt: 229.30 g/mol
InChI Key: RCZASCNQAWNNQR-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a benzenesulfonamide core with a hydroxyethyl group and two methyl groups attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyethyl)-N,N-dimethylbenzenesulfonamide can be achieved through several methods. One common approach involves the reaction of N,N-dimethylbenzenesulfonamide with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction typically proceeds as follows:

    Starting Material: N,N-dimethylbenzenesulfonamide

    Reagent: Ethylene oxide

    Conditions: Basic conditions (e.g., sodium hydroxide or potassium hydroxide)

    Product: this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxyethyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Formation of 4-(1-Oxoethyl)-N,N-dimethylbenzenesulfonamide.

    Reduction: Formation of N,N-dimethylbenzenesulfonamide and ethanol.

    Substitution: Formation of substituted benzenesulfonamides with various functional groups.

Scientific Research Applications

4-(1-Hydroxyethyl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzenesulfonamide: Lacks the hydroxyethyl group, making it less versatile in chemical reactions.

    4-(1-Hydroxyethyl)benzenesulfonamide: Lacks the dimethyl groups, which may affect its solubility and reactivity.

    N,N-Dimethyl-4-(1-hydroxyethyl)aniline: Similar structure but with an aniline core instead of a sulfonamide.

Uniqueness

4-(1-Hydroxyethyl)-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the hydroxyethyl and dimethyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

4-(1-hydroxyethyl)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-8(12)9-4-6-10(7-5-9)15(13,14)11(2)3/h4-8,12H,1-3H3

InChI Key

RCZASCNQAWNNQR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)O

Origin of Product

United States

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